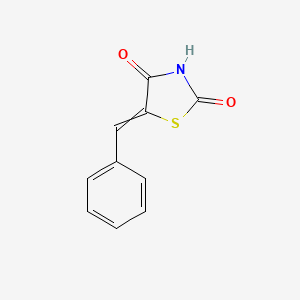
Benzylidene thiazolidinedione
Overview
Description
Benzylidene thiazolidinedione is a derivative of Thiazolidinedione (TZD), a sulfur-containing heterocycle . TZD is a privileged and highly utilized scaffold for the development of pharmaceutically active compounds . It confers a diverse range of pharmacological activities and exhibits biological action towards a vast range of targets interesting to medicinal chemists .
Synthesis Analysis
The synthesis of this compound involves the use of novel methodologies to synthesize the TZD core framework . Synthetic procedures are utilized to substitute the TZD molecule at the activated methylene C5 and N3 position .
Molecular Structure Analysis
This compound is a sulfur-containing heterocycle . It is a versatile pharmacophore that confers a diverse range of pharmacological activities . The molecular structure of this compound is designed and synthesized while keeping the acidic thiazolidinedione (TZD) ring at the center .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve various steps . These reactions involve the use of both historical conventional and novel methodologies to synthesize the TZD core framework .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.23 g/mol . It exists as a white crystalline solid with a melting point of 123–125°C . In terms of solubility, it is only sparingly soluble in a variety of common organic solvents including water, MeOH, EtOH, DMSO, and Et2O .
Scientific Research Applications
Antidiabetic and Hypoglycemic Applications
Benzylidene thiazolidinediones, such as derivatives of thiazolidine-2,4-diones, have shown promise as antidiabetic agents. These compounds have been studied for their hypoglycemic activity. For instance, certain derivatives were found effective in lowering blood glucose levels in a sucrose-loaded model, demonstrating their potential as antidiabetic agents (Datar & Aher, 2016). Another study synthesized novel thiazolidinedione derivatives, which were evaluated for their antidiabetic activity in albino rats, showing significant activity compared to the standard drug metformin (Swapna et al., 2016).
Antifungal and Antimicrobial Activities
Benzylidene thiazolidinediones have also been studied for their antifungal and antimicrobial properties. Compounds were evaluated against microorganisms like Candida albicans and Staphylococcus aureus, among others, demonstrating their potential in antimicrobial applications (Góes et al., 1991).
Anti-inflammatory, Antiarthritic, and Antinociceptive Effects
Some studies have explored the anti-inflammatory, antiarthritic, and antinociceptive effects of thiazolidinedione derivatives. For example, two specific derivatives were investigated for these properties, showing potential therapeutic benefits in these areas (Malta, 2014).
Anticancer and Antiproliferative Properties
The anticancer and antiproliferative properties of benzylidene thiazolidinediones have been a significant area of research. Compounds like 5-benzylidene-2,4-thiazolidinedione derivatives have been synthesized and shown to exhibit antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Patil et al., 2010). Another study found that specific derivatives were effective in chronic myeloid leukemia cells and could potentially enhance the effects of cancer drugs like Imatinib (Joshi et al., 2020).
Insulin Resistance and Lipid Homeostasis
Benzylidene thiazolidinedione (BTZD) derivatives have been studied for their effects on insulin resistance and lipid homeostasis. For instance, a study investigated the impact of BTZD derivatives on insulin resistance in high-fat-fed mice, showing significant reductions in serum triglyceride, cholesterol, and fasting serum glucose levels (Araújo et al., 2011).
Antioxidant Activity
There's also research on the antioxidant activities of benzylidene thiazolidinediones. A study reported the synthesis of several novel analogs and investigated their antioxidant properties, providing insights into potential therapeutic applications in oxidative stress-related conditions (Rekha., 2017).
Mechanism of Action
Target of Action
Benzylidene thiazolidinedione primarily targets the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) . PPAR-γ is a major class of insulin sensitizers that exhibits exceptional anti-hyperglycemic actions without producing hypoglycemia . It plays a crucial role in the regulation of adipocyte differentiation and glucose homeostasis .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to PPAR-γ, resulting in its activation . This activation increases glucose uptake in liver cells . The binding of this compound to PPAR-γ is predicted to be strong, similar to that of rosiglitazone .
Biochemical Pathways
Upon activation, PPAR-γ modulates several biochemical pathways involved in glucose metabolism . It enhances peripheral insulin sensitivity and reduces liver glucose output . Moreover, this compound derivatives have been found to inhibit key enzymes of glucose metabolism, such as α-amylase and α-glucosidase .
Result of Action
The activation of PPAR-γ by this compound leads to promising antidiabetic activity . It increases glucose uptake in liver cells, thereby reducing blood glucose levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, diet can play a significant role. In a study, the antidiabetic efficacy of this compound derivatives was assessed on streptozotocin-induced diabetic mice that were on a high-fat diet . The results showed promising antidiabetic activity .
Safety and Hazards
properties
IUPAC Name |
5-benzylidene-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-9-8(14-10(13)11-9)6-7-4-2-1-3-5-7/h1-6H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZECXZFLAGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276765 | |
| Record name | benzylidene thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3774-99-0, 74942-62-4 | |
| Record name | 5-Benzylidene-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3774-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzylidene thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-Amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid hydrochloride](/img/structure/B3132737.png)


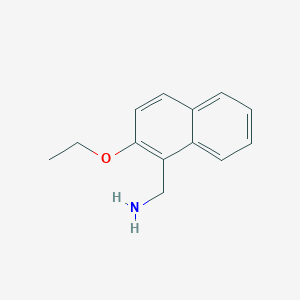
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B3132761.png)
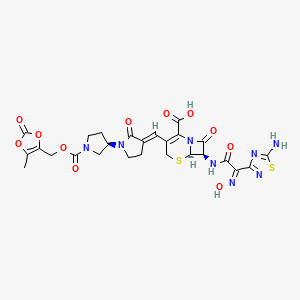

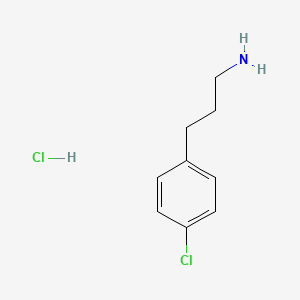

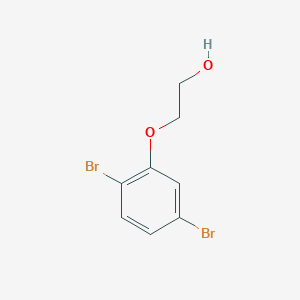


![3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B3132844.png)
